molecular formula C12H17NO B1270728 (S)-(1-Benzylpyrrolidin-3-yl)methanol CAS No. 78914-69-9

(S)-(1-Benzylpyrrolidin-3-yl)methanol

Cat. No.: B1270728
CAS No.: 78914-69-9
M. Wt: 191.27 g/mol
InChI Key: QPQQBJDSKDWQMJ-LBPRGKRZSA-N
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Description

(S)-(1-Benzylpyrrolidin-3-yl)methanol is a chiral compound with the molecular formula C12H17NO It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of (S)-1-benzyl-3-pyrrolidinone using a chiral reducing agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction temperature and solvent choice can vary, but common solvents include ethanol or methanol, and the reaction is often performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The ketone precursor is subjected to hydrogenation in the presence of a chiral catalyst, such as a chiral rhodium or ruthenium complex. The process is optimized for high yield and purity, with careful control of reaction parameters such as pressure, temperature, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: (S)-(1-Benzylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of (S)-1-benzyl-3-pyrrolidinone.

    Reduction: Formation of (S)-1-benzylpyrrolidine.

    Substitution: Formation of various substituted pyrrolidines depending on the reagent used.

Scientific Research Applications

(S)-(1-Benzylpyrrolidin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-(1-Benzylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

(S)-(1-Benzylpyrrolidin-3-yl)methanol can be compared with other similar compounds such as:

    ®-(1-Benzylpyrrolidin-3-yl)methanol: The enantiomer of the compound, which may have different biological activity and properties.

    (S)-1-Benzyl-3-pyrrolidinone: The ketone precursor, which lacks the hydroxyl group.

    (S)-1-Benzylpyrrolidine: The fully reduced form, which lacks the hydroxyl group and has different chemical properties.

The uniqueness of this compound lies in its chiral nature and the presence of both a benzyl group and a hydroxyl group, which confer specific reactivity and potential for diverse applications.

Properties

IUPAC Name

[(3S)-1-benzylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQQBJDSKDWQMJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363858
Record name (S)-(1-Benzylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78914-69-9
Record name (S)-(1-Benzylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

First, N-benzyl-pyrrolidine-3-methanol was prepared as follows. Methyl N-benzyl-5-oxo-pyrrolidine-3-carboxylate (11.66 g, 50 mmol) was dissolved in diethyl ether and cooled to 0° C. This solution was added to a 0° C. suspension of lithium aluminum hydride in diethyl ether under nitrogen atmosphere. After addition, the mixture was refluxed for 1 hr. and then cooled with an ice bath. To quench the reaction, sodium sulfate decahydrate was added and the mixture was stirred for 1 hr. After filtration, the filtrate was collected, and concentrated to dryness to give N-Benzyl-pyrrolidine-3-methanol. ESMS (C12H17NO): calcd. 191.13; obsd. 192–2 [M+H]+. Retention time (anal. HPLC: 10–70% MeCN/H2O over 5 min)=0.95 min.
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11.66 g
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Synthesis routes and methods II

Procedure details

To a cold (0° C.) suspension of lithium aluminum hydride (2.44 g, 64 mmol) in THF (40 mL) was added methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate (5.00 g, 21 mmol). The reaction mixture was stirred at room temperature for 5 hrs. To the reaction mixture were added water (2.5 mL), 15% aqueous sodium hydroxide solution (2.5 mL), and water (7.5 mL), successively. The mixture was filtered through Celite®. The filtrate was concentrated under reduced pressure to give (1-benzyl-3-pyrrolidinyl)methanol. (4.16 g, yield; quant.)
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2.44 g
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Synthesis routes and methods III

Procedure details

A suspension of lithium aluminum hydride (7.50 g) in 150 ml THF was cooled to -5° C. A solution of methyl 1-benzyl-5-oxo-3-pyrrolidine carboxylate (0.064 moles, 15.0 g) in THF was added dropwise. The mixture was heated to 40° C. for 16 hours. Water (25 ml) was added. The mixture was filtered and extracted with ether. The organic phase was washed with water, dried over sodium sulfate and concentrated to yield 11.65 g of N-benzyl-3-hydroxymethylpyrrolidine. (MS) The alcohol (0.06 moles, 11.5 g) in 75 ml 2N sulfuric acid was added dropwise to a stirred solution of chromium dioxide (0.15 moles, 15.0 g) in 100 ml 2N sulfuric acid. The solution was stirred at room temperature for 16 hours. The solution was treated with barium hydroxide hydrate (0.317 mmoles, 100 g) in 250 ml hot water. The solid was filtered and washed with water. The aqueous solution was extracted with ether. Carbon dioxide was bubbled through the solution until the pH was 7.0. The solution was filtered and concentrated to yield 4.5 g of N-benzyl-3-pyrrolidinecarboxylic acid. (MS) The oil was dissolved in 50 ml methanol. Dry HCl gas was bubbled through the solution. The solution was heated to near reflux for 4 hours and concentrated. The residue was neutralized with aqueous sodium bicarbonate. The product was extracted with ether, dried and concentrated to yield 3.0 g of methyl N-benzyl-3-pyrrolidinecarboxylate.
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7.5 g
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